Nanaomycin A
Overview
Description
Nanaomycin is a quinone-based antibiotic isolated from the bacterium Streptomyces. It has garnered significant attention due to its potent biological activities, particularly its ability to inhibit DNA methyltransferases and its anti-inflammatory properties . Nanaomycin exists in several forms, including nanaomycin A, E, and K, each with unique properties and applications .
Mechanism of Action
Target of Action
Nanaomycin A, also known as Nanafrocin, primarily targets DNA methyltransferases (DNMT), specifically DNMT3B . DNMTs are enzymes involved in the epigenetic regulation of the genome and are emerging targets for the development of a new class of cancer therapeutics . DNMT3B is a de novo methyltransferase involved in embryonic development and in the establishment of genomic imprints .
Mode of Action
This compound interacts with DNMT3B and inhibits its function . This inhibition results in a reduction of global methylation levels in cells and reactivates the transcription of the RASSF1A tumor suppressor gene . This compound was initially identified by a virtual screening for inhibitors against DNMT1 .
Biochemical Pathways
This compound affects the DNA methylation pathway. DNA methylation is a biochemical process that is critical for normal development in higher organisms. It involves the addition of a methyl group to the C5 position of the cytosine ring resulting in 5-methylcytosine . This compound’s inhibition of DNMT3B disrupts this pathway, leading to a decrease in methylation and an increase in gene expression .
Result of Action
The molecular effect of this compound’s action is the reduction of global methylation levels in cells . This demethylation leads to the reactivation of the transcription of the RASSF1A tumor suppressor gene . On a cellular level, this compound induces antiproliferative effects in different tumor cell lines originating from different tissues .
Biochemical Analysis
Biochemical Properties
Nanaomycin A interacts with DNMT3B, a de novo methyltransferase involved in embryonic development and the establishment of genomic imprints . It selectively inhibits DNMT3B, reducing global methylation levels in various cell lines and reactivating transcription of silenced tumor suppressor genes .
Cellular Effects
This compound exerts significant effects on various types of cells. It induces antiproliferative effects in different tumor cell lines originating from various tissues . It reduces the global methylation levels in these cell lines and reactivates the transcription of the RASSF1A tumor suppressor gene .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with DNMT3B . It selectively inhibits DNMT3B, leading to a reduction in global methylation levels and the reactivation of silenced tumor suppressor genes . This is the first DNMT3B-selective inhibitor identified to induce genomic demethylation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have distinct cytotoxic effects in all three cell lines tested, with these effects observed over a 72-hour period . The effects of this compound on cell viability were inconsistent, reducing viability in a dose-dependent manner in some experimental replicates, but causing rapid, uniform cell death in others .
Dosage Effects in Animal Models
In animal experiments, Nanaomycin K, a derivative of this compound, showed an inhibitory effect on tumor growth compared to controls, without any adverse effects . The anti-tumor effect was dose-dependent .
Metabolic Pathways
This compound is involved in the epigenetic regulation of the genome, specifically in the methylation of DNA . It interacts with DNMT3B, an enzyme involved in the addition of a methyl group to the DNA molecule .
Transport and Distribution
Given its molecular interactions with DNMT3B, it is likely that it is transported to the nucleus where DNMT3B is located .
Subcellular Localization
This compound is likely to be localized in the nucleus of the cell due to its interaction with DNMT3B, a nuclear enzyme
Preparation Methods
Synthetic Routes and Reaction Conditions: Nanaomycin is typically produced through fermentation processes involving Streptomyces species. The fermentation broth is extracted and purified to isolate the desired nanaomycin compound. Specific synthetic routes and reaction conditions for nanaomycin A, for example, involve the use of various organic solvents and chromatographic techniques to achieve high purity .
Industrial Production Methods: Industrial production of nanaomycin involves large-scale fermentation using optimized strains of Streptomyces. The fermentation conditions, such as temperature, pH, and nutrient composition, are carefully controlled to maximize yield. Post-fermentation, the compound is extracted, purified, and formulated for various applications .
Chemical Reactions Analysis
Types of Reactions: Nanaomycin undergoes several types of chemical reactions, including:
Oxidation: Nanaomycin can be oxidized to form various quinone derivatives.
Reduction: The compound can be reduced to its hydroquinone form, which is often more reactive.
Substitution: Nanaomycin can participate in nucleophilic substitution reactions, particularly at its quinone moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different biological activities .
Scientific Research Applications
Nanaomycin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study quinone chemistry and its reactivity.
Industry: Utilized in the development of anti-inflammatory agents and other therapeutic compounds.
Comparison with Similar Compounds
Nanaomycin K: Exhibits anti-tumor activity by inhibiting epithelial-mesenchymal transition and tumor growth.
Uniqueness: this compound is unique in its selective inhibition of DNMT3B, making it a valuable tool in epigenetic research and cancer therapy . Nanaomycin E’s lower toxicity profile makes it a promising candidate for anti-inflammatory drug development .
Properties
CAS No. |
52934-83-5 |
---|---|
Molecular Formula |
C16H14O6 |
Molecular Weight |
302.28 g/mol |
IUPAC Name |
2-(9-hydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl)acetic acid |
InChI |
InChI=1S/C16H14O6/c1-7-13-10(5-8(22-7)6-12(18)19)15(20)9-3-2-4-11(17)14(9)16(13)21/h2-4,7-8,17H,5-6H2,1H3,(H,18,19) |
InChI Key |
ZCJHPTKRISJQTN-UHFFFAOYSA-N |
SMILES |
CC1C2=C(CC(O1)CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O |
Isomeric SMILES |
C[C@H]1C2=C(C[C@@H](O1)CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O |
Canonical SMILES |
CC1C2=C(CC(O1)CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O |
Appearance |
Solid powder |
Pictograms |
Acute Toxic |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Nanafrocin; Nanaomycin A; Antibiotic OS 3966A; OS-3966-A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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